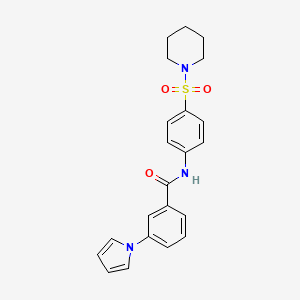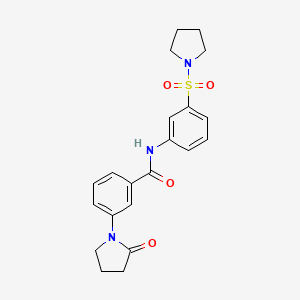
3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor.
Sulfonylation: Introduction of the sulfonyl group to the phenyl ring using reagents like sulfonyl chlorides under basic conditions.
Amidation: Coupling of the sulfonylated phenyl compound with a benzoyl chloride derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Exploration as a potential therapeutic agent for conditions involving the targeted enzymes or receptors.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups are often key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
N-(3-sulfamoylphenyl)benzamide: Another benzamide derivative with a sulfonyl group.
3-(2-oxopyrrolidin-1-yl)benzamide: Lacks the sulfonyl group but has a similar core structure.
N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide: Similar sulfonyl and pyrrolidinone groups but with an acetamide instead of a benzamide.
Uniqueness
“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” is unique due to the combination of its functional groups, which may confer specific binding properties and biological activities not seen in other similar compounds.
特性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-10-5-13-24(20)18-8-3-6-16(14-18)21(26)22-17-7-4-9-19(15-17)29(27,28)23-11-1-2-12-23/h3-4,6-9,14-15H,1-2,5,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGIOOZXPKTCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[(2-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7672234.png)
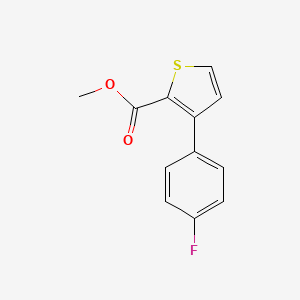
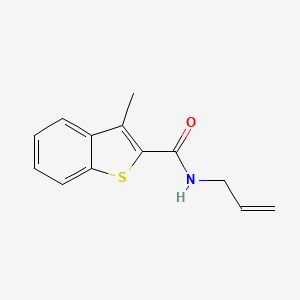
![3-[2-(2,2,3,3-Tetrafluoropropoxy)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7672248.png)
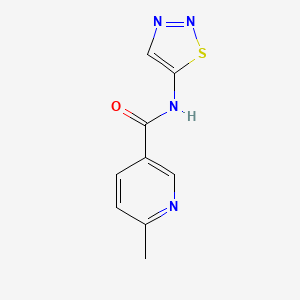
![3-[(1-Ethyl-4-fluorobenzimidazol-2-yl)methyl]-1,3,4-thiadiazol-2-one](/img/structure/B7672259.png)
![N-[(3-bromophenyl)methyl]-N-(cyclopropylmethyl)-2H-triazole-4-carboxamide](/img/structure/B7672265.png)
![2-[(3-Chloro-4-fluorophenyl)methylsulfanyl]-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7672273.png)
![3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7672280.png)
![1-(1H-indol-3-yl)-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B7672286.png)
![2-[[2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-1-morpholin-4-ylethanone](/img/structure/B7672300.png)
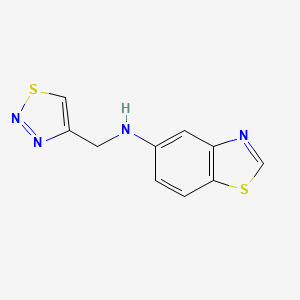
![3-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluorophenyl)-1-methylurea](/img/structure/B7672334.png)
